molecular formula C29H27N3O4S B296866 N-benzyl-2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]acetamide

N-benzyl-2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]acetamide

Katalognummer B296866
Molekulargewicht: 513.6 g/mol
InChI-Schlüssel: ZLSDVZQDWMSKKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as BZL101, and it has been shown to possess anti-cancer properties.

Wirkmechanismus

The mechanism of action of N-benzyl-2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]acetamide is not fully understood. However, it has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that plays a crucial role in the folding and stabilization of various proteins, including oncogenic proteins. Inhibition of HSP90 leads to the degradation of these oncogenic proteins, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]acetamide has been shown to possess anti-cancer and anti-inflammatory properties. In addition to these properties, this compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. Inhibition of angiogenesis leads to the inhibition of tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-benzyl-2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]acetamide in lab experiments is its potent anti-cancer properties. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Zukünftige Richtungen

There are several future directions for the research on N-benzyl-2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]acetamide. One of the future directions is to study the mechanism of action of this compound in more detail. Another future direction is to investigate the potential applications of this compound in the treatment of other diseases, such as inflammatory diseases. In addition, future research could focus on developing more efficient and cost-effective synthesis methods for this compound. Finally, future research could investigate the potential use of this compound in combination with other anti-cancer drugs to improve its efficacy.

Synthesemethoden

The synthesis of N-benzyl-2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]acetamide is a complex process that involves several steps. The first step involves the preparation of 2-aminobenzenesulfonamide, which is then reacted with 2,4-dichlorophenoxyacetic acid to form the intermediate product. The intermediate product is then reacted with benzylamine to form the final product, N-benzyl-2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]acetamide.

Wissenschaftliche Forschungsanwendungen

N-benzyl-2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]acetamide has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells, which is the process of programmed cell death. This compound has been tested in various cancer cell lines, including breast cancer, prostate cancer, and ovarian cancer. In addition to its anti-cancer properties, this compound has also been shown to possess anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases.

Eigenschaften

Molekularformel

C29H27N3O4S

Molekulargewicht

513.6 g/mol

IUPAC-Name

N-benzyl-2-[4-(2-benzyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazin-3-yl)phenoxy]acetamide

InChI

InChI=1S/C29H27N3O4S/c33-28(30-19-22-9-3-1-4-10-22)21-36-25-17-15-24(16-18-25)29-31-26-13-7-8-14-27(26)37(34,35)32(29)20-23-11-5-2-6-12-23/h1-18,29,31H,19-21H2,(H,30,33)

InChI-Schlüssel

ZLSDVZQDWMSKKP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3CC5=CC=CC=C5

Kanonische SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3CC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.